molecular formula C18H15Cl2N3OS B2772796 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-36-4

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2772796
M. Wt: 392.3
InChI Key: KGVIDICRXYRRIH-UHFFFAOYSA-N
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Description

This compound is likely to be an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds often involves the use of conventional methods or microwave irradiation . The elemental analysis of a similar compound was found to be: C 61.74%, H 6.05%, N 7.78% .


Molecular Structure Analysis

The molecular structure of similar compounds often includes various functional groups such as –NH–, Ph, –CH–, and –CH3 . The structure can also be analyzed using FT-IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of terminal acetylenes with azides leading to 1,4-disubstitutedtriazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the melting point of a similar compound was found to be between 280-286 °C . The elemental analysis of a similar compound was found to be: C 61.74%, H 6.05%, N 7.78% .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiadiazoles, including compounds similar to 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, are prepared through various synthetic routes that highlight their versatility and potential for modification. For instance, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared by oxidative dimerization of thioamides in the presence of electrophilic reagents, showcasing a method for creating thiadiazole derivatives with potential applications in medicinal chemistry and material science (Takikawa et al., 1985).

Anticancer Activity

  • Benzamide derivatives, structurally related to the compound , have been explored for their anticancer properties. Research into N-substituted benzamide compounds has shown significant anticancer activity across various cancer cell lines, suggesting that 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could also have potential applications in developing anticancer therapies (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties

  • Thiadiazole derivatives have demonstrated significant antimicrobial and antibacterial activities, making them valuable in the development of new antimicrobial agents. The synthesis and evaluation of various thiadiazole derivatives have highlighted their potential in addressing bacterial infections, suggesting a possible application area for the compound of interest (Chawla, 2016).

Material Science Applications

  • The structural features of thiadiazole and benzamide derivatives have been exploited in materials science, particularly in the development of novel fluorescent materials and polymers for electronic applications. Studies on benzothiadiazole derivatives have shown their utility in creating materials with desirable electronic and optical properties, which could imply potential applications for 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in optoelectronic devices (Zhou et al., 2010).

properties

IUPAC Name

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-9-4-10(2)15(11(3)5-9)17-22-23-18(25-17)21-16(24)12-6-13(19)8-14(20)7-12/h4-8H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIDICRXYRRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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